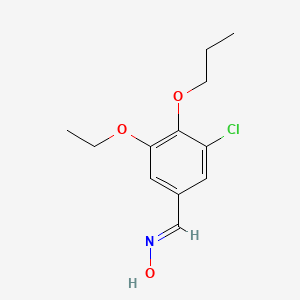

3-chloro-5-ethoxy-4-propoxybenzaldehyde oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxime compounds, including benzaldehyde oximes, are versatile in organic chemistry due to their applications in synthesizing various chemical products and intermediates. Oximes are often synthesized through the reaction of hydroxylamine with aldehydes or ketones, forming a C=N-OH bond. While the specific compound "3-chloro-5-ethoxy-4-propoxybenzaldehyde oxime" is not directly studied, insights can be drawn from related research on methoxybenzaldehyde oxime derivatives and their properties (Gomes et al., 2018).

Synthesis Analysis

The synthesis of oxime compounds can vary based on the starting materials and desired substitutions on the benzene ring. A general approach for synthesizing oxime derivatives involves the reaction of the respective benzaldehyde with hydroxylamine in the presence of a solvent, under mild conditions to ensure the formation of the oxime linkage without overreacting or decomposing the starting materials. Specific methodologies and reagents might vary depending on the substituents involved (Epishina et al., 1997).

Molecular Structure Analysis

The molecular structure of oxime derivatives can be analyzed through X-ray crystallography, revealing details about bond lengths, angles, and overall molecular conformation. Such studies can show how substituents affect the molecule's geometry and the oxime group's orientation. Hydrogen bonding patterns, crucial for the solid-state structure, can also be identified, illustrating the compound's potential for forming dimers or more complex assemblies (Özay et al., 2013).

Chemical Reactions and Properties

Oximes undergo various chemical reactions, including reduction, oxidation, and participation in cycloadditions. These reactions can lead to a wide range of products, such as amines, nitriles, and nitroso compounds. The presence of electron-donating or withdrawing groups on the benzene ring influences the oxime's reactivity and the types of reactions it can participate in (Kokubo et al., 1999).

Physical Properties Analysis

The physical properties of oxime derivatives, such as melting point, boiling point, and solubility, can be influenced by the nature of the substituents on the benzene ring. These properties are critical for determining the compound's suitability for various applications and its behavior in different environments (Sharma et al., 2012).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards other chemical reagents, are key to understanding an oxime's behavior in chemical reactions. The electron-donating or withdrawing effects of the substituents significantly affect these properties. Spectroscopic studies, including NMR and IR spectroscopy, provide detailed information on the electronic environment of the oxime group and the overall molecular structure (Hiremath et al., 2007).

科学的研究の応用

Radiosynthesis and Biodistribution

Oxime chemistry is used for the radiosynthesis of peptides for positron emission tomography (PET) imaging, indicating potential applications in diagnostic medicine. The study of cyclic RGD peptides conjugated with novel fluorinated aldehyde-containing prosthetic groups, such as oximes, highlights the role of chemical modifications in influencing biodistribution and tumor uptake in vivo (Glaser et al., 2008).

Metabolism and Excretion Studies

Oxime derivatives, when introduced into organisms, are primarily excreted via the urinary pathway. Their metabolic pathways provide crucial insights into detoxification processes and the bioavailability of oxime-based compounds, suggesting applications in drug design and environmental toxicology (Pham-Huu-Chanh et al., 1970).

Synthesis of Novel Compounds

The synthesis of oximes from aldehydes, including their transformations into other compounds, underlines the versatility of oximes in organic chemistry. For instance, the synthesis of 3-amino-5-nitrobenzaldehyde oxime demonstrates the potential for creating novel molecules with specific functional groups, offering pathways for the development of new materials or bioactive molecules (Epishina et al., 1997).

Catalytic Applications

Oximes play a role in catalysis, such as in chloroperoxidase-catalyzed benzylic hydroxylation, indicating their potential as catalysts or substrates in biochemical and industrial processes. This suggests applications in the development of green chemistry processes and the synthesis of environmentally friendly chemicals (Miller et al., 1995).

Crystal Structures and Analytical Chemistry

The study of oxime derivatives also extends to the analysis of crystal structures and hydrogen-bonding patterns, which are essential for understanding the physical properties of materials and the design of molecular architectures with specific characteristics (Gomes et al., 2018).

特性

IUPAC Name |

(NE)-N-[(3-chloro-5-ethoxy-4-propoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3/c1-3-5-17-12-10(13)6-9(8-14-15)7-11(12)16-4-2/h6-8,15H,3-5H2,1-2H3/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPJAYRTWFVXMT-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1Cl)C=NO)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=C(C=C(C=C1Cl)/C=N/O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-ethoxy-4-propoxybenzaldehyde oxime | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5588775.png)

![4-[(8-chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone](/img/structure/B5588799.png)

![1-(3-chloro-4-methylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5588810.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5588815.png)

![3-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5588817.png)

![4-[(2-bromophenoxy)methyl]-N'-(3-hydroxybenzylidene)benzohydrazide](/img/structure/B5588820.png)

![5-[4-(dimethylamino)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5588822.png)

![3-[(7-chloro-4-quinolinyl)amino]benzoic acid](/img/structure/B5588830.png)

![5-{2-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5588837.png)

![ethyl cyano[(2-methoxy-5-methylphenyl)hydrazono]acetate](/img/structure/B5588847.png)

![1-(3-methoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5588851.png)